molecular formula C10H10N4O B1416778 N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine CAS No. 941400-50-6

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine

Cat. No. B1416778
CAS RN: 941400-50-6
M. Wt: 202.21 g/mol
InChI Key: VVOXRSCTXMFUFJ-MDWZMJQESA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are important active pharmaceutical scaffolds and are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The redox properties of a new 3D coordination polymer derived from a tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine were elucidated by solid state electrochemical and spectroelectrochemical data .


Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .

Scientific Research Applications

Electrochromic and Optical Devices

Triazole derivatives have been studied for their redox-active properties, which are essential in the development of electrochromic materials. These materials change color when an electric charge is applied, making them useful for applications like smart windows, displays, and optical devices .

2. Coordination Polymers and Metal-Organic Frameworks (MOFs) Compounds containing triazole groups can form coordination polymers and MOFs with metals. These structures have potential applications in gas storage, catalysis, and as sensors due to their porous nature and ability to undergo redox reactions .

Anticancer Agents

Triazole derivatives have shown inhibitory activities against various cancer cell lines. The compound could potentially be evaluated for its efficacy as an anticancer agent, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Chemical Synthesis

Triazole compounds are often used as intermediates in chemical synthesis due to their reactivity. They can be used to create a wide range of products, including pharmaceuticals and agrochemicals .

Antimicrobial Agents

The triazole ring is a common feature in many antifungal and antibacterial agents. Research into novel triazole derivatives could lead to the development of new antimicrobial drugs .

Mechanism of Action

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . A further investigation showed that compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

(NE)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-8(13-15)9-2-4-10(5-3-9)14-7-11-6-12-14/h2-7,15H,1H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXRSCTXMFUFJ-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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